2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a molecular formula of C30H24N4O7 This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and a hydrazone linkage
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate involves multiple steps, including Friedel-Crafts acylation, nitration, and hydrazone formation. The synthetic route typically begins with the acylation of an aromatic ring, followed by nitration to introduce nitro groups. The final step involves the formation of a hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroperoxyacetic acid for oxidation, and various catalysts for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate include:
4-methoxyphenyl benzoate: Similar in structure but lacks the nitro groups and hydrazone linkage.
2-methoxy-4-[(E)-(2-{(2Z)-3-(4-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate: Similar but with a methyl group instead of a nitro group on the aromatic ring.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H23N5O9 |
---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
[4-[(E)-[[(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C31H23N5O9/c1-44-28-18-21(9-16-27(28)45-31(39)23-10-14-25(15-11-23)36(42)43)19-32-34-30(38)26(33-29(37)22-5-3-2-4-6-22)17-20-7-12-24(13-8-20)35(40)41/h2-19H,1H3,(H,33,37)(H,34,38)/b26-17-,32-19+ |
InChI Key |
ODNAXKKXJVUYNJ-ZHGQBWJSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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